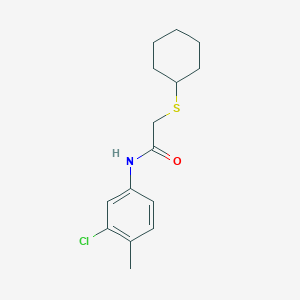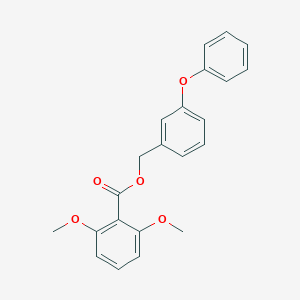![molecular formula C11H12ClN3S B255470 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its antifungal and antitumor effects by inhibiting the synthesis of ergosterol and DNA, respectively. It also acts as a photosynthesis inhibitor in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has no significant toxic effects on human cells. However, it has been found to induce oxidative stress and apoptosis in cancer cells. It also affects the growth and development of plants by inhibiting photosynthesis and inducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is its broad-spectrum activity against various fungal and tumor cells. It is also relatively easy to synthesize and has a low cost of production. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole. One area of interest is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the investigation of its potential applications in other fields such as material science and biotechnology. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity to non-target organisms.
Conclusion:
In conclusion, 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has shown broad-spectrum activity against various fungal and tumor cells. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action. Further research is needed to fully explore its potential applications and to optimize its synthesis method.
Synthesemethoden
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole can be achieved through various methods such as the reaction of 3-chlorobenzyl chloride with thiosemicarbazide followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3-chlorobenzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base. Both methods yield the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an antifungal and antitumor agent. In agriculture, it has been investigated as a pesticide and herbicide. In material science, it has been explored for its potential use in the development of organic light-emitting diodes and other electronic devices.
Eigenschaften
Produktname |
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole |
|---|---|
Molekularformel |
C11H12ClN3S |
Molekulargewicht |
253.75 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
SXRHGMNJHQUPMA-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)





![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)